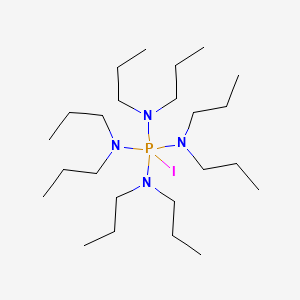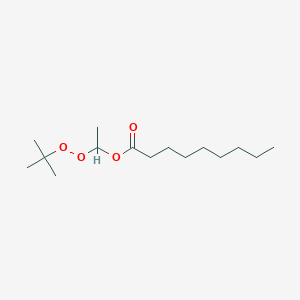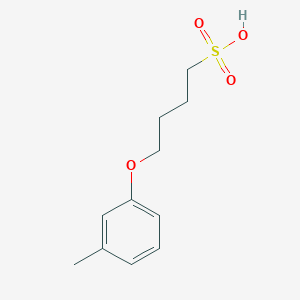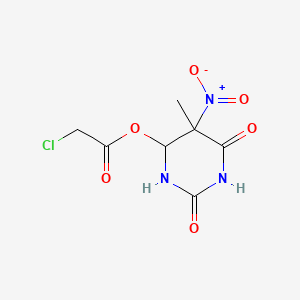
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester is a chemical compound with the molecular formula C7-H8-Cl-N3-O6 and a molecular weight of 265.63 g/mol . This compound is known for its unique structure, which includes a chloroacetic acid moiety esterified with a hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester can be achieved through several synthetic routes. One common method involves the esterification of chloroacetic acid with the corresponding pyrimidinyl alcohol under acidic conditions . Industrial production methods typically involve the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: The chloro group in chloroacetic acid can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This interaction can lead to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester can be compared with other similar compounds, such as:
Dichloroacetic acid: Similar in structure but with two chloro groups, making it more reactive.
Trichloroacetic acid: Contains three chloro groups, used in different industrial applications.
Fluoroacetic acid: Contains a fluorine atom instead of chlorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific ester structure and the presence of both nitro and chloro groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
82531-54-2 |
|---|---|
Molecular Formula |
C7H8ClN3O6 |
Molecular Weight |
265.61 g/mol |
IUPAC Name |
(5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) 2-chloroacetate |
InChI |
InChI=1S/C7H8ClN3O6/c1-7(11(15)16)4(13)9-6(14)10-5(7)17-3(12)2-8/h5H,2H2,1H3,(H2,9,10,13,14) |
InChI Key |
ZXKILZLLJCXOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)OC(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


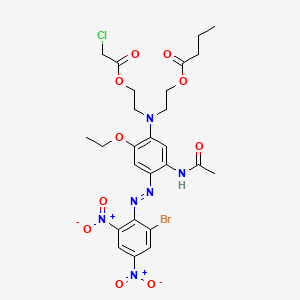
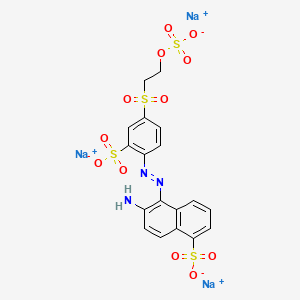

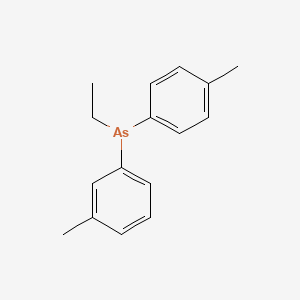
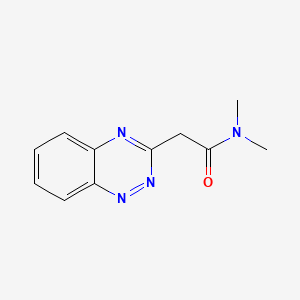

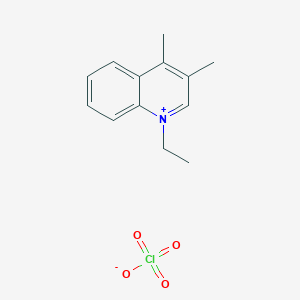
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)


